PAMP-12 (human, porcine)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

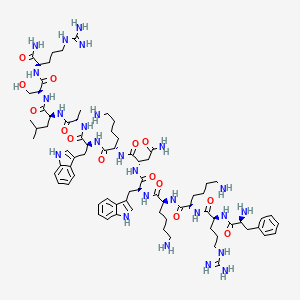

PAMP-12 (human, porcine) is a potent endogenous peptide agonist of Mas-related G protein-coupled receptor X2 (MRGPRX2). It corresponds to amino acids 9 to 20 of proadrenomedullin and has a molecular weight of 1618.95 g/mol . This peptide is known for its significant biological activity, including its role in cardiovascular regulation and antimicrobial properties .

Mechanism of Action

Target of Action

PAMP-12 (human, porcine) is an endogenous peptide agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2) . This receptor is a member of the G protein-coupled receptor family, which plays a crucial role in various physiological processes.

Mode of Action

PAMP-12 interacts with its primary target, MRGPRX2, and triggers a series of biochemical reactions. It has been found to inhibit catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells . This interaction and the subsequent inhibition of catecholamine secretion contribute to the hypotensive effects of PAMP-12 .

Biochemical Pathways

It is known that the compound’s interaction with mrgprx2 can lead to changes in cellular calcium levels . This could potentially affect a variety of cellular processes, given the role of calcium as a secondary messenger in many signal transduction pathways.

Biochemical Analysis

Biochemical Properties

PAMP-12 (human, porcine) interacts with the Mas related GPR X2 (MRGPRX2), a G protein-coupled receptor . It acts as an endogenous peptide agonist of this receptor, with an EC50 of 57.2 nM . This interaction can cause hypotension by inhibiting catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells .

Cellular Effects

PAMP-12 (human, porcine) has been shown to have significant effects on various types of cells. For instance, it can cause hypotension by inhibiting catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells . It also displays potent antimicrobial activity against standard bacterial strains .

Molecular Mechanism

The molecular mechanism of PAMP-12 (human, porcine) involves its interaction with the Mas related GPR X2 (MRGPRX2) receptor . As an endogenous peptide agonist, it binds to this receptor and triggers a series of biochemical reactions that lead to its various effects, including hypotension and antimicrobial activity .

Preparation Methods

PAMP-12 (human, porcine) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The peptide is then cleaved from the resin and purified using reversed-phase high-performance liquid chromatography (RP-HPLC) . Industrial production methods also utilize SPPS due to its efficiency and ability to produce high-purity peptides .

Chemical Reactions Analysis

PAMP-12 (human, porcine) undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of oxidized products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues in PAMP-12 can be substituted to create analogs with different biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

PAMP-12 (human, porcine) has a wide range of scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and purification techniques.

Comparison with Similar Compounds

PAMP-12 (human, porcine) is unique due to its specific sequence and potent activity as an MRGPRX2 agonist. Similar compounds include:

Proadrenomedullin N-terminal 20 peptide (PAMP-20): Another peptide derived from proadrenomedullin with similar biological activities.

RADA4-GG-PAMP-12: A modified version of PAMP-12 with enhanced self-assembling properties.

These compounds share structural similarities but differ in their specific sequences and biological activities, highlighting the uniqueness of PAMP-12 in its specific receptor interactions and effects .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H119N25O14/c1-43(2)35-58(72(113)102-62(42-103)75(116)93-53(64(83)105)28-17-33-88-76(84)85)98-65(106)44(3)92-71(112)59(37-46-40-90-51-23-9-7-21-48(46)51)99-70(111)56(27-13-16-32-80)97-74(115)61(39-63(82)104)101-73(114)60(38-47-41-91-52-24-10-8-22-49(47)52)100-69(110)55(26-12-15-31-79)96-67(108)54(25-11-14-30-78)95-68(109)57(29-18-34-89-77(86)87)94-66(107)50(81)36-45-19-5-4-6-20-45/h4-10,19-24,40-41,43-44,50,53-62,90-91,103H,11-18,25-39,42,78-81H2,1-3H3,(H2,82,104)(H2,83,105)(H,92,112)(H,93,116)(H,94,107)(H,95,109)(H,96,108)(H,97,115)(H,98,106)(H,99,111)(H,100,110)(H,101,114)(H,102,113)(H4,84,85,88)(H4,86,87,89)/t44-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUWKYBPCFUDDK-DYQOJKGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H119N25O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1618.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)

![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)